3-[({5-[(3-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbonyl)amino]benzoic acid
Overview
Description
3-[({5-[(3-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbonyl)amino]benzoic acid is a specialty compound used primarily in proteomics research . This compound features a complex structure that includes a thiadiazole ring, a benzoic acid moiety, and a methylphenoxy group, making it a versatile molecule for various scientific applications.
Preparation Methods
The synthesis of 3-[({5-[(3-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbonyl)amino]benzoic acid involves multiple stepsSpecific reaction conditions and reagents are used to ensure the successful formation of each part of the molecule . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[({5-[(3-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbonyl)amino]benzoic acid is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[({5-[(3-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbonyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The thiadiazole ring and other functional groups in the molecule play a crucial role in its biological activity. The compound can bind to proteins and enzymes, affecting their function and activity. This interaction can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Similar compounds to 3-[({5-[(3-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbonyl)amino]benzoic acid include other thiadiazole derivatives and benzoic acid derivatives. These compounds share structural similarities but may differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its combination of functional groups, which confer specific properties and applications .
Properties
IUPAC Name |
3-[[5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazole-2-carbonyl]amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c1-11-4-2-7-14(8-11)25-10-15-20-21-17(26-15)16(22)19-13-6-3-5-12(9-13)18(23)24/h2-9H,10H2,1H3,(H,19,22)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLVSCCETQSWOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=NN=C(S2)C(=O)NC3=CC=CC(=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401127120 | |
Record name | Benzoic acid, 3-[[[5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]carbonyl]amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401127120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142202-75-2 | |
Record name | Benzoic acid, 3-[[[5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]carbonyl]amino]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142202-75-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3-[[[5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]carbonyl]amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401127120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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